molecular formula C20H20ClN5O2 B2592651 1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea CAS No. 1396766-51-0

1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Cat. No. B2592651
CAS RN: 1396766-51-0
M. Wt: 397.86
InChI Key: JGODWCTYBJDMFC-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H20ClN5O2 and its molecular weight is 397.86. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

The use of 1,3,5-triazinyl urea derivatives, similar in structure to the compound , has been evaluated for corrosion inhibition. These derivatives demonstrated effective protection against mild steel corrosion in acidic environments. The inhibition mechanism is thought to involve adsorption on the steel surface through active centers in the molecules, forming a protective layer (Mistry et al., 2011).

Biological Activity in Pharmaceuticals

Research on structurally related 1,2,4-triazole urea derivatives indicates potential antitumor activities. These compounds are synthesized through specific reactions and have shown promising results in inhibiting tumor growth in preliminary evaluations (Ling et al., 2008). Additionally, studies involving similar triazole derivatives have been conducted, focusing on spectroscopic and structural characterization, which play a crucial role in understanding their biological applications (Şahin et al., 2014).

Antimicrobial Applications

Compounds with structural resemblance to the mentioned urea derivative have been synthesized and evaluated for antimicrobial activities. These include various derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, showing effectiveness as plant growth regulators and potentially as antimicrobials (Song et al., 2006).

Chiroptical Properties in Polymers

Studies on optically active, regioregular polythiophene bearing chiral oxazoline residues, which are structurally related to the compound of interest, have revealed significant solvent-induced chiroptical properties. These findings are crucial for understanding the conformational behavior of such polymers in different environments (Goto et al., 2002).

Environmental Analysis

The compound's structural analogs, such as N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, have been a focus in environmental studies, particularly in the analysis of water samples. Advanced analytical methods like liquid chromatography-mass spectrometry have been employed for detecting such compounds in aquatic environments, highlighting their environmental presence and potential impact (Halden & Paull, 2004).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c21-16-8-4-5-9-17(16)23-19(27)22-12-13-25-20(28)26(15-6-2-1-3-7-15)18(24-25)14-10-11-14/h1-9,14H,10-13H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGODWCTYBJDMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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